REACTION_CXSMILES
|
[CH3:1][N:2]([C:15]1[CH:20]=[CH:19][C:18]([C:21]([F:24])([F:23])[F:22])=[CH:17][CH:16]=1)[S:3]([C:6]1[CH:14]=[CH:13][C:9]([C:10](O)=[O:11])=[CH:8][CH:7]=1)(=[O:5])=[O:4].[N:25]1[CH:30]=[CH:29][CH:28]=[CH:27][C:26]=1[C:31]1[N:32]=[C:33]([NH2:36])[S:34][CH:35]=1>>[CH3:1][N:2]([C:15]1[CH:20]=[CH:19][C:18]([C:21]([F:23])([F:22])[F:24])=[CH:17][CH:16]=1)[S:3]([C:6]1[CH:14]=[CH:13][C:9]([C:10]([NH:36][C:33]2[S:34][CH:35]=[C:31]([C:26]3[CH:27]=[CH:28][CH:29]=[CH:30][N:25]=3)[N:32]=2)=[O:11])=[CH:8][CH:7]=1)(=[O:4])=[O:5]
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Name
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4-(N-methyl-N-(4-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid
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Quantity
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100 mg
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Type
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reactant
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Smiles
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CN(S(=O)(=O)C1=CC=C(C(=O)O)C=C1)C1=CC=C(C=C1)C(F)(F)F
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Name
|
|
Quantity
|
41 mg
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Type
|
reactant
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Smiles
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N1=C(C=CC=C1)C=1N=C(SC1)N
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The residue was purified
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Type
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WASH
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Details
|
eluting with EtOAc
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Type
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CUSTOM
|
Details
|
The resulting solid was triturated with diethyl ether
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Name
|
|
Type
|
product
|
Smiles
|
CN(S(=O)(=O)C1=CC=C(C(=O)NC=2SC=C(N2)C2=NC=CC=C2)C=C1)C1=CC=C(C=C1)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |